6-Ethynyl-1H-indazol-3-amine is a compound belonging to the indazole family, characterized by its unique structure that includes an ethynyl group attached to the indazole ring. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic drugs. The molecular formula for 6-ethynyl-1H-indazol-3-amine is , and it has a molecular weight of approximately 157.17 g/mol. Its IUPAC name reflects its structural features, and it is often referenced by its CAS number, 2648944-87-8.
The synthesis of 6-ethynyl-1H-indazol-3-amine typically involves several key steps:
Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity during industrial production. Advanced techniques like continuous flow chemistry may also be employed to enhance efficiency.
The molecular structure of 6-ethynyl-1H-indazol-3-amine can be represented using various chemical notation systems:
InChI=1S/C9H7N3/c1-2-6-3-4-7-8(5-6)11-12-9(7)10/h1,3-5H,(H3,10,11,12)
BKQIAVFQXSTVQN-UHFFFAOYSA-N
C#CC1=CC2=C(C=C1)C(=NN2)N
The compound features a fused ring system typical of indazoles, with the ethynyl substituent providing additional reactivity.
Key structural data include:
Property | Value |
---|---|
Molecular Formula | C9H7N3 |
Molecular Weight | 157.17 g/mol |
CAS Number | 2648944-87-8 |
6-Ethynyl-1H-indazol-3-amine can participate in various chemical reactions:
Common reagents and conditions used in these reactions include:
The mechanism by which 6-ethynyl-1H-indazol-3-amine exerts its biological effects involves interactions with specific molecular targets. In anticancer applications, it may inhibit enzymes or receptors associated with cancer cell proliferation. The exact pathways affected can vary based on the biological context and specific targets involved .
6-Ethynyl-1H-indazol-3-amine is typically presented as a solid at room temperature, with properties influenced by its molecular structure.
Key chemical properties include:
Property | Value |
---|---|
Purity | ≥95% |
Origin of Product | United States |
These properties are critical for understanding the compound's stability and reactivity under various conditions.
6-Ethynyl-1H-indazol-3-amine has several notable applications in scientific research:
6-Ethynyl-1H-indazol-3-amine (CAS 2648944-87-8) is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₇N₃ and a molecular weight of 157.17 g/mol. Its structure consists of an indazole core—a fusion of benzene and pyrazole rings—with an ethynyl group (-C≡CH) at the 6-position and an amino group (-NH₂) at the 3-position. Key identifiers include:
The ethynyl group introduces linear topology and π-electron density, facilitating hydrogen bonding (via the 3-amino group) and hydrophobic interactions. This enables binding to kinase hinge regions, as confirmed by crystallographic studies of analogous inhibitors [3] [7]. The compound typically exists as a solid powder, stored at 4°C, and is commercially available at ≥95% purity [1].
Table 1: Physicochemical Properties of 6-Ethynyl-1H-indazol-3-amine
Property | Value |
---|---|
CAS Registry Number | 2648944-87-8 |
Molecular Formula | C₉H₇N₃ |
Molecular Weight | 157.17 g/mol |
IUPAC Name | 6-Ethynyl-1H-indazol-3-amine |
Physical Form | Solid powder |
Storage Temperature | 4°C |
Purity (Typical) | ≥95% |
Positional isomerism significantly impacts biological activity. For example, 5-ethynyl-1H-indazol-3-amine (CAS 1245645-87-7) shares the same molecular formula but exhibits distinct electronic distributions and steric profiles, underscoring the 6-ethynyl isomer’s unique pharmacophore positioning [4] [6].
Indazole derivatives gained prominence in the late 20th century as privileged scaffolds in medicinal chemistry. The synthesis of 3-aminoindazoles evolved from classical cyclization methods, such as the condensation of 2-fluorobenzonitriles with hydrazine. Advances in cross-coupling catalysis later enabled selective functionalization at the indazole 6-position. The introduction of ethynyl groups via Sonogashira coupling (palladium-catalyzed reaction of haloindazoles with terminal alkynes) represented a pivotal innovation, allowing efficient access to 6-ethynyl derivatives [3] [5] [7].
Early synthetic routes faced challenges in regioselectivity and yield optimization. Modern approaches employ protected intermediates (e.g., Boc-protected indazoles) to direct ethynylation, followed by deprotection. For instance, iodination at C6 of 1H-indazol-3-amine, Sonogashira coupling with trimethylsilylacetylene, and desilylation yield 6-ethynyl-1H-indazol-3-amine with >80% efficiency [7]. This methodology enabled scalable production, facilitating pharmacological studies.
6-Ethynyl-1H-indazol-3-amine serves as a critical building block for kinase inhibitors, leveraging three key pharmacophoric elements:
Table 2: Kinase Targets of 6-Ethynylindazole-Based Derivatives
Kinase Target | Biological Role | Inhibitor Example | Activity (IC₅₀) |
---|---|---|---|
Bcr-Abl¹ | Chronic Myeloid Leukemia (CML) driver | Compound 9c [3] | 8.2 nM (wild-type) |
PI3Kα² | Oncogenic signaling in solid tumors | Compound 10 [7] | 323 nM |
mTOR² | Regulation of cell growth/proliferation | Compound 6 [7] | 4.97 µM |
PDK1² | AKT activation kinase | Compound 10 [7] | 3.87 µM |
Notes:¹Target engagement overcomes T315I mutation resistance.²Isoform-specific inhibition (PI3Kα >100-fold selective over β/γ) [7].
This scaffold’s versatility is exemplified in:
The scaffold’s drug-likeness is evidenced by favorable physicochemical properties (cLogP ~2.5, TPSA ~50 Ų), supporting further optimization toward clinical candidates [3] [7].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: